4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol
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Overview
Description
4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes an azocane ring, a methoxy group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to introduce the nitro group. This is followed by the alkylation of the phenol with azocan-1-ylmethyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-(azocan-1-ylmethyl)-2-amino-6-nitrophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: Phenolic compounds and azocane derivatives.
Scientific Research Applications
4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(azocan-1-ylmethyl)-2-methoxyphenol
- 4-(azocan-1-ylmethyl)-2-nitrophenol
- 4-(azocan-1-ylmethyl)-6-nitrophenol
Uniqueness
4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol is unique due to the presence of both a methoxy and a nitro group on the phenol ring, which imparts distinct chemical and biological properties. The azocane ring also contributes to its uniqueness by providing a rigid and bulky structure that can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(azocan-1-ylmethyl)-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-21-14-10-12(9-13(15(14)18)17(19)20)11-16-7-5-3-2-4-6-8-16/h9-10,18H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWILLJKNAEEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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